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GERMANIUM

2D materials bandgap engineering optoelectronics

CAS Registry Number 13572-99-1 is assigned inconsistently across chemical databases, designating three fundamentally distinct germanium-based entities: elemental germanium (Ge, atomic number 32), germanium monohydride (GeH, a gaseous diatomic radical), and germanane (GeH, a two-dimensional layered material). Elemental germanium is a bulk semimetal with zero bandgap ; germanium monohydride is a highly reactive molecular species studied in low-temperature matrices ; and germanane is a 2D graphane analog with a direct bandgap of 1.6 eV and electron mobility of 18,000 cm²·V⁻¹·s⁻¹.

Molecular Formula Ge
Molecular Weight 72.63 g/mol
CAS No. 13572-99-1
Cat. No. B3419036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGERMANIUM
CAS13572-99-1
Molecular FormulaGe
Molecular Weight72.63 g/mol
Structural Identifiers
SMILES[Ge]
InChIInChI=1S/Ge
InChIKeyGNPVGFCGXDBREM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOL IN WATER, HYDROCHLORIC ACID, DIL ALKALI HYDROXIDES
SOL IN HOT SULFURIC ACID, AQUA REGIA;  INSOL IN ALKALI

GERMANIUM (CAS 13572-99-1): Navigate Identity Ambiguity to Secure the Correct 2D, 1D, or 0D Germanium Form


CAS Registry Number 13572-99-1 is assigned inconsistently across chemical databases, designating three fundamentally distinct germanium-based entities: elemental germanium (Ge, atomic number 32), germanium monohydride (GeH, a gaseous diatomic radical), and germanane (GeH, a two-dimensional layered material) [1][2]. Elemental germanium is a bulk semimetal with zero bandgap [3]; germanium monohydride is a highly reactive molecular species studied in low-temperature matrices [4]; and germanane is a 2D graphane analog with a direct bandgap of 1.6 eV and electron mobility of 18,000 cm²·V⁻¹·s⁻¹ [5]. Without clarifying which chemical identity is intended, any procurement, experimental design, or performance expectation is unfounded. The following comparative evidence is therefore organized by identity class, enabling users to disambiguate CAS RN 13572-99-1 and select the appropriate form for their application.

Why Generic Substitution of GERMANIUM (CAS 13572-99-1) Fails: Three Material Classes, One CAS, Incompatible Performance


The ambiguity of CAS RN 13572-99-1 means that a procurement order placed without explicit identity verification could result in the delivery of any of three fundamentally different materials. Substituting elemental germanium (0D bulk metal) for germanane (2D semiconductor) is not a matter of purity or grade—it is a categorical error with zero functional overlap [1]. The 2D germanane structure exhibits a direct bandgap (1.6 eV) and ultrahigh carrier mobility (18,000 cm²·V⁻¹·s⁻¹), properties entirely absent from bulk elemental germanium (zero bandgap) and from the gaseous GeH radical [2]. Conversely, substituting germanane for the molecular GeH radical in spectroscopic studies or for bulk germanium in transistor fabrication would render experiments meaningless [3]. Even within the same dimensionality class, germanane exhibits significantly different electronic properties from other 2D materials: its bandgap (1.6 eV direct) differs substantially from graphene (zero gap), silicane (∼2.1 eV), and transition metal dichalcogenides such as MoS₂ (∼1.8 eV indirect) [4]. The following evidence guides users through the decision tree for distinguishing which chemical identity is required.

Quantitative Differentiation Evidence for GERMANIUM (CAS 13572-99-1) Forms: Bandgap, Mobility, and Dimensionality


2D Germanane vs. 0D Bulk Germanium: Bandgap Transition from 0 eV to 1.6 eV Enables Optoelectronic Functionality

When CAS RN 13572-99-1 is interpreted as the 2D material germanane (GeH), its direct bandgap of 1.6 eV provides a fundamental electronic differentiation from bulk elemental germanium, which has a zero bandgap and is a semimetal [1]. Hydrogenation of germanene (the 2D germanium analog of graphene) transforms the material from a semimetal to a direct-bandgap semiconductor, enabling applications in transistors, photodetectors, and solar cells that are inaccessible to bulk Ge [2][3].

2D materials bandgap engineering optoelectronics field-effect transistors

2D Germanane vs. 2D Silicane: 18,000 cm²·V⁻¹·s⁻¹ Electron Mobility Exceeds Silicane by Factor of 10×

Among 2D hydrogenated Group IV materials, germanane (GeH) exhibits an experimental electron mobility of 18,000 cm²·V⁻¹·s⁻¹, which is approximately an order of magnitude higher than silicane (hydrogenated silicene), which has predicted mobilities of ∼1,000–2,000 cm²·V⁻¹·s⁻¹ [1]. This mobility advantage positions germanane as a superior channel material for high-frequency field-effect transistors relative to its silicon analog [2].

2D materials carrier mobility high-speed electronics FET channel materials

2D Germanane vs. 2D MoS₂: Direct 1.6 eV Bandgap vs. Indirect 1.8 eV Bandgap Enables Efficient Light Emission

Germanane possesses a direct bandgap of 1.6 eV, which contrasts with the indirect bandgap of ∼1.8 eV in monolayer MoS₂, the most widely studied 2D transition metal dichalcogenide [1][2]. A direct bandgap enables efficient radiative recombination (light emission) without requiring phonon participation, making germanane inherently more suitable for light-emitting devices than MoS₂, despite MoS₂'s similar bandgap magnitude [3].

optoelectronics LEDs photoluminescence 2D semiconductors

1D GeH Radical vs. 2D Germanane: Spectroscopic Detection vs. Solid-State Device Fabrication

When CAS RN 13572-99-1 is interpreted as germanium monohydride (GeH radical), the material is a highly reactive gas-phase diatomic species detectable only under matrix isolation conditions at cryogenic temperatures, exhibiting characteristic infrared absorption bands at ∼1800–1900 cm⁻¹ [1][2]. This is categorically distinct from 2D germanane, which is a stable solid powder suitable for exfoliation and device fabrication . The procurement path and intended use differ absolutely between these two identities.

matrix isolation spectroscopy free radical chemistry astrophysics fundamental spectroscopy

Few-Layer vs. Multilayer Germanane: Bandgap Tunability from 1.66 eV to 1.47 eV with Layer Count

For the 2D germanane identity, the bandgap is not fixed but exhibits thickness-dependent tunability. DFT calculations using the hybrid HSE06 functional show that bandgaps for multilayer and few-layer chair GeH structures range from 1.66 eV (few-layer) down to 1.47 eV (multilayer), a variation of approximately 0.2 eV [1][2]. This tunability provides a degree of electronic structure control not available with bulk germanium or with fixed-gap materials.

bandgap tuning few-layer materials thickness-dependent properties optoelectronics

Application Scenarios for GERMANIUM (CAS 13572-99-1) by Identity: 2D Optoelectronics, High-Speed Transistors, and Fundamental Spectroscopy


2D Germanane: High-Mobility Field-Effect Transistor (FET) Channel Material

For users developing high-frequency or low-power field-effect transistors, the 2D germanane identity of CAS RN 13572-99-1 is required. With an electron mobility of 18,000 cm²·V⁻¹·s⁻¹, germanane outperforms silicane by approximately an order of magnitude and offers a usable 1.6 eV direct bandgap absent in graphene [1]. Procurement must specify 'germanane (GeH), 2D layered material' and verify the vendor provides the exfoliable crystalline powder suitable for mechanical or liquid-phase exfoliation, not bulk Ge or GeH₄ gas.

2D Germanane: Direct-Bandgap Optoelectronic Devices (LEDs, Photodetectors)

Users fabricating light-emitting diodes, photodetectors, or photovoltaic cells operating in the visible to near-infrared range should select 2D germanane for its 1.6 eV direct bandgap, which enables efficient radiative recombination . In contrast, 2D MoS₂'s indirect 1.8 eV gap suppresses light emission efficiency, and bulk germanium's 0.66 eV indirect gap is unsuitable for visible-light emission. Specification of germanane as a '2D direct-gap semiconductor' is essential for these applications [1].

2D Germanane: Bandgap-Engineered Optoelectronics via Layer Control

Users requiring wavelength-specific optical absorption or emission can exploit the thickness-dependent bandgap of germanane, which ranges from 1.66 eV (few-layer) to 1.47 eV (multilayer) . This tunability, while narrower than that of MoS₂ (∼0.6 eV range), provides predictable, fine-grained control. Procurement should specify layer count or request exfoliable bulk crystals amenable to controlled exfoliation for bandgap tuning [1].

1D GeH Radical: Matrix Isolation Spectroscopy and Astrochemical Studies

For users conducting fundamental spectroscopy, astrochemistry, or free-radical reaction dynamics, CAS RN 13572-99-1 must be interpreted as germanium monohydride (GeH radical) . This species is not a procurable solid but is typically generated in situ via vacuum-ultraviolet photolysis of GeH₄ in cryogenic matrices. Users in this domain should procure GeH₄ (germane, CAS 7782-65-2) as the precursor, rather than ordering from a catalog listing 'germanium CAS 13572-99-1' which may ambiguously refer to 2D germanane or elemental Ge [1].

Technical Documentation Hub

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